molecular formula C17H16FN5S B3013556 1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1375196-35-2

1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine

Cat. No. B3013556
M. Wt: 341.41
InChI Key: ZFUFHMNUZHDBRF-UHFFFAOYSA-N
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Description

1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine (CAS Number: 1193387-25-5) is a chemical compound with a molecular weight of 303.36 g/mol. Its IUPAC name is 6-(4-fluorophenyl)-2-(1-piperazinyl)imidazo[2,1-b][1,3,4]thiadiazole . The compound exists as a powder and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of 1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine consists of an imidazo[2,1-b][1,3,4]thiadiazole core with a 4-fluorophenyl substituent and a prop-2-yn-1-yl group attached to the piperazine ring . The compound’s InChI code is 1S/C14H14FN5S/c15-11-3-1-10(2-4-11)12-9-20-13(17-12)21-14(18-20)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2 .

Safety And Hazards

  • Hazard Statements : The compound is associated with hazard statements H302, H312, H315, H319, H332, and H335 .
  • Safety Precautions : Handling precautions include avoiding inhalation, skin contact, and ingestion. Proper protective measures should be followed .

properties

IUPAC Name

6-(4-fluorophenyl)-2-(4-prop-2-ynylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5S/c1-2-7-21-8-10-22(11-9-21)17-20-23-12-15(19-16(23)24-17)13-3-5-14(18)6-4-13/h1,3-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUFHMNUZHDBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine

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